(1R)-trans-1,2-Cyclopentanediol monoacetate
Overview
Description
(1R)-trans-1,2-Cyclopentanediol monoacetate is an organic compound that belongs to the class of cyclopentanediol derivatives It is characterized by the presence of a cyclopentane ring with two hydroxyl groups in a trans configuration, one of which is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-trans-1,2-Cyclopentanediol monoacetate typically involves the acetylation of (1R)-trans-1,2-Cyclopentanediol. One common method is the reaction of (1R)-trans-1,2-Cyclopentanediol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the monoacetate product.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R)-trans-1,2-Cyclopentanediol monoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The acetyl group can be reduced to yield the corresponding alcohol.
Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Formation of (1R)-trans-1,2-Cyclopentanediol.
Substitution: Formation of various substituted cyclopentanediol derivatives.
Scientific Research Applications
(1R)-trans-1,2-Cyclopentanediol monoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: Used in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (1R)-trans-1,2-Cyclopentanediol monoacetate involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis to release acetic acid and the corresponding diol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes, leading to the formation of different metabolites.
Comparison with Similar Compounds
Similar Compounds
(1S)-trans-1,2-Cyclopentanediol monoacetate: The enantiomer of (1R)-trans-1,2-Cyclopentanediol monoacetate.
Cyclopentanediol diacetate: A compound with both hydroxyl groups acetylated.
Cyclopentanone: The oxidized form of cyclopentanediol.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and acetyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[(1R,2R)-2-hydroxycyclopentyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJFZPSFQDTFRK-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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